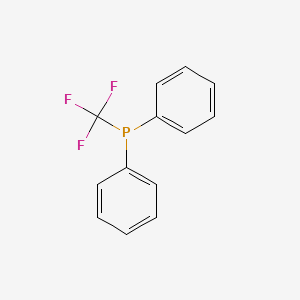

Diphenyl(trifluoromethyl)phosphane

Description

Properties

CAS No. |

1605-56-7 |

|---|---|

Molecular Formula |

C13H10F3P |

Molecular Weight |

254.19 g/mol |

IUPAC Name |

diphenyl(trifluoromethyl)phosphane |

InChI |

InChI=1S/C13H10F3P/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

WXACOVNAZWPSJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

Diphenyl(trifluoromethyl)phosphane serves as an effective catalyst and ligand in numerous organic transformations. Its trifluoromethyl group enhances the electronic properties of the phosphine, making it suitable for facilitating various reactions.

Key Reactions:

- Hydrophosphination: This compound has been used to promote hydrophosphination reactions, which are crucial for synthesizing phosphine derivatives and phosphonates. The presence of the trifluoromethyl group can influence the regioselectivity and reactivity of substrates involved in these reactions .

- Cross-Coupling Reactions: this compound is also employed in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to enhance the efficiency of the catalyst system. This application is particularly relevant in the synthesis of complex organic molecules.

Organic Synthesis

The compound plays a significant role in organic synthesis, especially in the formation of various functional groups.

Synthesis Examples:

- Defluorinative Cyclization: Recent studies have highlighted its use in defluorinative cyclization reactions involving trifluoromethyl enones. This method allows for the efficient formation of polysubstituted furans with excellent yields and functional group tolerance .

- Synthesis of Fluorinated Compounds: this compound is instrumental in synthesizing fluorinated compounds that exhibit enhanced biological activity and stability. The incorporation of fluorine into organic molecules has been shown to improve pharmacokinetic properties, making these compounds valuable in medicinal chemistry .

Agrochemicals

The herbicidal potential of this compound derivatives has been explored extensively.

Herbicidal Activity:

- Development of Herbicides: Research indicates that diphenyl ethers containing trifluoromethyl groups exhibit significant herbicidal activity against common weeds such as crabgrass and coffeeweed. These compounds can be formulated into herbicidal sprays that are effective at various growth stages of target plants .

- Formulation Studies: The effectiveness of these herbicides can be enhanced by optimizing their formulation with suitable solvents and emulsifiers, allowing for better dispersion and absorption by plants .

Case Study: Defluorinative Cyclization

A study demonstrated the utility of this compound in a defluorinative cyclization reaction:

- Substrates: Trifluoromethyl enones

- Conditions: Water as a solvent, transition-metal-free conditions

- Yield: High yields of polysubstituted furans with excellent selectivity

| Reaction Type | Substrate Type | Yield (%) | Selectivity |

|---|---|---|---|

| Defluorinative Cyclization | Trifluoromethyl Enones | 85 | Excellent |

Case Study: Herbicidal Efficacy

An evaluation of diphenyl ether herbicides showed:

- Target Weeds: Crabgrass, Coffeeweed

- Application Method: Aerial sprays

- Control Rate: Average percent control achieved was over 70% for most tested compounds.

| Herbicide Compound | Target Weed | Control Rate (%) |

|---|---|---|

| 4-Trifluoromethyl-3-cyanoalkoxy-4-nitro diphenyl ether | Crabgrass | 75 |

| 4-Trifluoromethyl-3-cyanoalkoxy-4-nitro diphenyl ether | Coffeeweed | 70 |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares Diphenyl(trifluoromethyl)phosphane with analogous phosphines:

Research Findings and Limitations

- Synthetic Challenges : Introducing CF₃ groups to phosphorus centers is less documented than alkyl or aryl substitutions. Current methods rely on indirect routes (e.g., fluorination of precursors) .

- Catalytic Potential: Computational studies suggest that electron-withdrawing CF₃ groups could stabilize low-oxidation-state metal centers, enhancing catalytic efficiency in cross-coupling reactions.

- Safety Data Gap: No direct safety data exists for this compound; inferences are drawn from structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for Diphenyl(trifluoromethyl)phosphane, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution using diphenylchlorophosphane and sodium trifluoroacetate. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of diphenylchlorophosphane to sodium trifluoroacetate ensures minimal side-product formation.

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere prevents hydrolysis of the chlorophosphane precursor.

- Temperature control : Reactions conducted at 0–5°C for 2 hours, followed by gradual warming to room temperature, optimize yield (85–90%) .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 0–5°C → RT | Reduces decomposition |

| Reaction Time | 2–4 hours | Ensures completion |

Q. What purification techniques are recommended for isolating this compound from byproducts?

- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) to remove unreacted sodium trifluoroacetate.

- Column chromatography : Silica gel with a gradient of DCM:hexane (1:4 to 1:1) separates phosphane oxides and chloride residues.

- Vacuum distillation : For large-scale purification, distill at 80–85°C under reduced pressure (0.1 mmHg) .

Q. How can spectroscopic methods confirm the structure of this compound?

- ³¹P NMR : A singlet at δ 25–28 ppm confirms the absence of oxide impurities (phosphine oxides typically appear at δ 35–40 ppm).

- ¹⁹F NMR : A triplet (J = 12–14 Hz) at δ -70 to -75 ppm corresponds to the trifluoromethyl group.

- IR spectroscopy : Peaks at 1150 cm⁻¹ (P-C stretch) and 1250 cm⁻¹ (CF₃ symmetric bend) validate the structure .

| Spectroscopic Method | Key Signal | Interpretation |

|---|---|---|

| ³¹P NMR | δ 25–28 ppm (singlet) | Pure phosphane product |

| ¹⁹F NMR | δ -70 to -75 ppm (triplet) | CF₃ group confirmation |

| IR | 1150 cm⁻¹ | P-C bond presence |

Advanced Research Questions

Q. What role does this compound play in transition metal-catalyzed cross-coupling reactions?

This compound acts as a monodentate ligand in palladium-catalyzed Suzuki-Miyaura couplings. Key design considerations:

Q. How should researchers address contradictions in reported catalytic efficiencies across studies?

Contradictions often arise from variations in substrate scope or reaction conditions . Mitigation strategies:

- Control experiments : Replicate studies using identical substrates (e.g., aryl bromides vs. chlorides).

- Kinetic profiling : Compare turnover frequencies (TOF) under standardized conditions (e.g., 1 mol% Pd, 80°C).

- Computational validation : Density functional theory (DFT) models can resolve discrepancies in ligand-metal binding energies .

Q. What computational approaches predict the electronic properties of this compound for ligand design?

- Natural Bond Orbital (NBO) analysis : Quantifies σ-donor strength (e.g., P→Pd donation) using Gaussian09 at the B3LYP/6-311G(d,p) level.

- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions for tailored ligand modifications.

- TD-DFT studies : Predict UV-Vis spectra to correlate ligand structure with catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.